Thermodynamic Access to (E)- vs. (Z)-Isomers: A DFT-Derived Energy Barrier Advantage
The (E) isomer of 3-bromoprop-1-enyl boronate presents a synthetically more demanding target compared to the (Z) isomer. A quantum-chemical study (2023) on alkyne haloboration mechanisms demonstrated that for propyne with BBr3, the syn-addition pathway leading to the (Z)-isomer is energetically favorable, while the anti-addition pathway producing the (E)-isomer is not viable due to competing allene formation. The (Z)-isomer (CAS 102787-29-1) can be obtained via bromoboration in 85% yield with ≥98% isomeric purity. To obtain the (E)-isomer with comparable purity, alternative multi-step syntheses are required, making the (E)-reagent a premium, specialized building block for (E)-alkene construction.
| Evidence Dimension | Feasibility of direct syntheses from propyne via haloboration |
|---|---|
| Target Compound Data | The (E) isomer is not directly accessible via the syn-haloboration mechanism; alternative syntheses are required. The (E)-isomer is commercially available with typical purity of 95%. |
| Comparator Or Baseline | The (Z) isomer (CAS 102787-29-1) is accessible via a syn-selective bromoboration of propyne with ≥98% syn-selectivity and in 85% isolated yield, with ≥98% isomeric purity. |
| Quantified Difference | The (Z) isomer has a well-established, high-yielding, stereoselective one-step synthesis from propyne; the (E) isomer cannot be produced by this method. The energy barrier for anti-addition is prohibitive due to competing allene formation. |
| Conditions | DFT study at B3LYP-D3, MP2, and DLPNO-CCSD(T) levels for propyne + BBr3 system; experimental bromoboration reported in Wang et al. (2009). |
Why This Matters
For procurement, the (E)-isomer's value lies in its unique stereochemistry, which is not accessible via the straightforward bromoboration route; it must be sourced with verified isomeric purity for applications requiring a trans-substituted alkene.
- [1] J. Stošek, H. Semrád, C. Mazal, M. Munzarová. J. Phys. Chem. A 2023, 127, 6790–6801. Mechanistic Analysis of Alkyne Haloboration: A DFT, MP2, and DLPNO-CCSD(T) Study. View Source
- [2] C. Wang, T. Tobrman, Z. Xu, et al. Org. Lett. 2009, 11, 4092–4095. Highly Regio- and Stereoselective Synthesis of (Z)-Trisubstituted Alkenes via Propyne Bromoboration and Tandem Pd-Catalyzed Cross-Coupling. View Source
